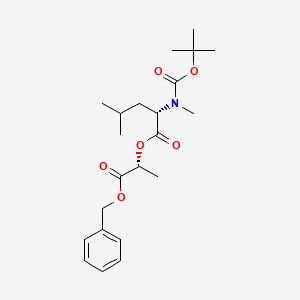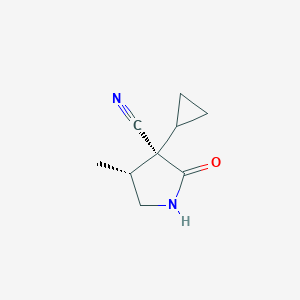![molecular formula C14H13NO3S B13892367 Methyl 4-[(2-phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B13892367.png)
Methyl 4-[(2-phenylacetyl)amino]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(2-phenylacetyl)amino]thiophene-3-carboxylate is a thiophene derivative, a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, has garnered interest due to its potential biological activities and synthetic versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including Methyl 4-[(2-phenylacetyl)amino]thiophene-3-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur with various carbonyl compounds under specific conditions.
Industrial Production Methods: Industrial production of thiophene derivatives may utilize similar synthetic routes but on a larger scale. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-[(2-phenylacetyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent but often involve catalysts or specific solvents.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(2-phenylacetyl)amino]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Wirkmechanismus
The mechanism of action of Methyl 4-[(2-phenylacetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Articaine: A thiophene derivative used as a dental anesthetic.
Suprofen: A nonsteroidal anti-inflammatory drug with a thiophene framework.
Tipepidine: A cough suppressant containing a thiophene nucleus
Uniqueness: Methyl 4-[(2-phenylacetyl)amino]thiophene-3-carboxylate is unique due to its specific structural features and potential biological activities. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a compound of significant interest .
Eigenschaften
Molekularformel |
C14H13NO3S |
|---|---|
Molekulargewicht |
275.32 g/mol |
IUPAC-Name |
methyl 4-[(2-phenylacetyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C14H13NO3S/c1-18-14(17)11-8-19-9-12(11)15-13(16)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,15,16) |
InChI-Schlüssel |
VCXXURHYNHYYPE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CSC=C1NC(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13892298.png)





![7-chloro-Thieno[3,2-b]pyridine-2-sulfonyl chloride](/img/structure/B13892342.png)





